1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the phenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated dihydropyridine intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to changes in cellular function. The presence of the dihydropyridine core suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives .
Comparison with Similar Compounds
1-(2-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. Unlike these compounds, this compound has a unique chlorobenzyl group that may confer different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used in the management of high blood pressure and angina.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-11-5-4-7-14(17)13-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHFUHLRUBNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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